

A Comparative Guide: HDEHP vs. Cyanex 272 for Cobalt and Nickel Separation

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Compound of Interest

Compound Name: *Bis(2-ethylhexyl) hydrogen phosphate*

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The separation of cobalt and nickel is a critical process in hydrometallurgy, particularly for the production of high-purity metals required in various industries, including battery manufacturing and pharmaceuticals. This guide provides an objective comparison of two widely used solvent extraction reagents: Di-(2-ethylhexyl) phosphoric acid (HDEHP) and Cyanex 272 (bis(2,4,4-trimethylpentyl) phosphinic acid). The comparison is based on experimental data to assist researchers in selecting the appropriate extractant for their specific applications.

Performance Comparison: HDEHP vs. Cyanex 272

Both HDEHP and Cyanex 272 are acidic organophosphorus extractants capable of separating cobalt from nickel. However, their performance characteristics, particularly in terms of selectivity and operating pH, differ significantly.

Key Findings:

- **Selectivity:** Cyanex 272 generally exhibits significantly higher selectivity for cobalt over nickel compared to HDEHP.^{[1][2][3]} Separation factors ($\beta_{\text{Co/Ni}}$), a measure of selectivity, can be exceptionally high with Cyanex 272, often exceeding 1000 and in some cases reaching over 14,000.^{[2][4][5]} In contrast, HDEHP typically yields much lower separation factors, often in the range of 10-20.^[1]

- **Operating pH:** The optimal pH for cobalt extraction and separation differs between the two reagents. Cyanex 272 is effective at a higher pH range, typically between 4 and 6, for efficient cobalt extraction while minimizing nickel co-extraction.[1][2][6] HDEHP, being a stronger acid, extracts cobalt at a lower pH, but the extraction curves for cobalt and nickel are much closer, leading to poorer separation.[1][3]
- **Extraction Efficiency:** Both extractants can achieve high cobalt extraction efficiencies, often exceeding 99%.[4][7] However, the key difference lies in the co-extraction of nickel. With Cyanex 272, nickel extraction can be kept to a minimum (e.g., 0.02%) under optimal conditions, leading to a high-purity cobalt product in the organic phase.[4][5]
- **Synergistic Effects:** Some studies have investigated the use of mixtures of HDEHP and Cyanex 272 to potentially reduce costs, as HDEHP is less expensive.[1] While mixing can improve the separation performance compared to HDEHP alone, it generally worsens the selectivity compared to using Cyanex 272 by itself.[1]

Quantitative Data Summary

The following tables summarize the key performance data for HDEHP and Cyanex 272 based on various experimental studies.

Table 1: Separation Factors ($\beta_{\text{Co/Ni}}$) for HDEHP and Cyanex 272

Extractant	Concentration	pH	Separation Factor ($\beta_{\text{Co/Ni}}$)	Reference
HDEHP	Not Specified	Not Specified	14	[1]
HDEHP	100 mol/m ³	Not Specified	~10-20	[8][9]
Cyanex 272	0.5 M	4	204	[1]
Cyanex 272	0.5 M	5.5	1260	[1]
Cyanex 272	Not Specified	Not Specified	7000	[1]
Cyanex 272	Not Specified	Not Specified	> 2000	[2]
Cyanex 272	Not Specified	Not Specified	14250	[4][5]

Table 2: pH for 50% Metal Extraction (pH₅₀)

Extractant	Metal	pH ₅₀	Reference
HDEHP	Cobalt	3.68	[3]
HDEHP	Nickel	3.86	[3]
Cyanex 272	Cobalt	4.16	[2]
Cyanex 272	Nickel	6.20	[2]

Table 3: Extraction Efficiency (%)

Extractant	Metal	pH	Extraction Efficiency (%)	Reference
Cyanex 272	Cobalt	7.4	69.26	[10]
Cyanex 272	Nickel	7.4	0	[10]
Cyanex 272	Cobalt	Not Specified	99	[4][5]
Cyanex 272	Nickel	Not Specified	0.02	[4][5]
Cyanex 272	Cobalt	5.75	95.4	[6]
Cyanex 272	Nickel	5.75	5.8	[6]

Experimental Protocols

Below are generalized methodologies for the separation of cobalt and nickel using HDEHP or Cyanex 272, based on common practices reported in the literature.

1. Organic Phase Preparation:

- The extractant (HDEHP or Cyanex 272) is dissolved in a suitable organic diluent, such as kerosene, to the desired concentration (e.g., 0.1 M to 1 M).
- A phase modifier, like tri-n-butyl phosphate (TBP), may be added to prevent the formation of a third phase and improve phase separation.

- The organic phase may be pre-saponified by contacting it with a sodium hydroxide solution to control the pH during extraction.

2. Solvent Extraction Procedure:

- The aqueous feed solution containing cobalt and nickel is contacted with the prepared organic phase at a specific aqueous-to-organic (A:O) phase ratio (e.g., 1:1).
- The two phases are vigorously mixed for a sufficient time (e.g., 5 to 30 minutes) to allow the extraction equilibrium to be reached.
- The mixture is then allowed to settle, and the organic and aqueous phases are separated.
- The pH of the aqueous phase is carefully monitored and adjusted to the optimal value for selective cobalt extraction. For Cyanex 272, this is typically in the range of 4-6.[\[1\]](#)[\[2\]](#)[\[6\]](#)

3. Scrubbing (Impurity Removal):

- The loaded organic phase, containing extracted cobalt and any co-extracted nickel, is "scrubbed" by contacting it with a fresh aqueous solution.
- The scrub solution is typically acidic to selectively strip the less-strongly extracted nickel back into the aqueous phase, further purifying the cobalt-loaded organic phase.

4. Stripping (Cobalt Recovery):

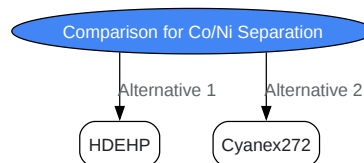
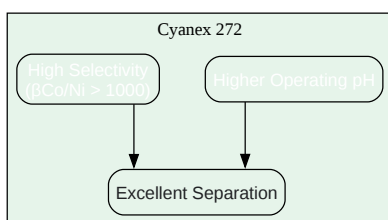
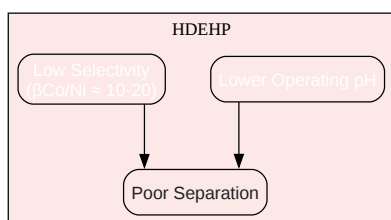
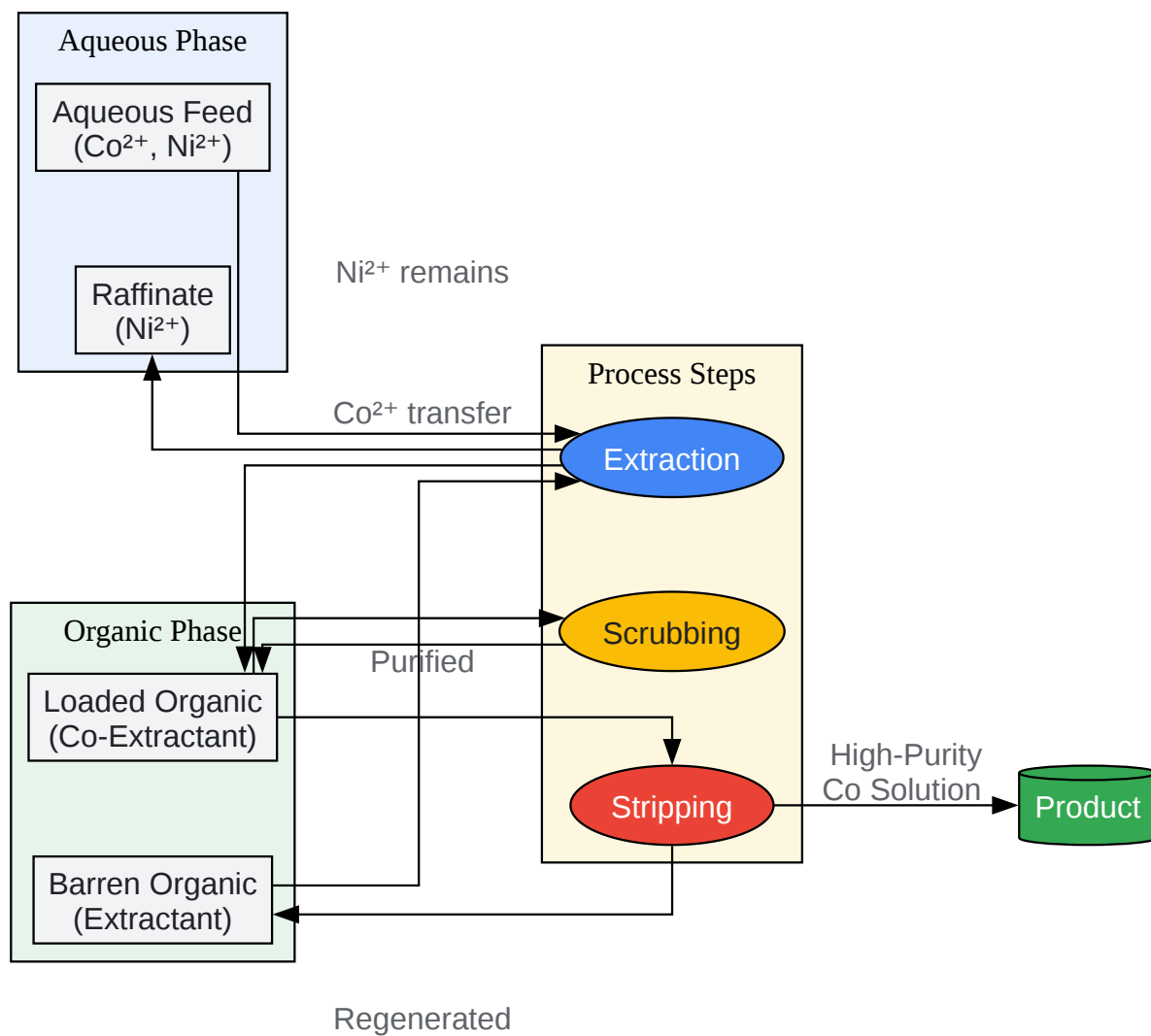
- The scrubbed organic phase is then contacted with a strong acid solution (e.g., sulfuric acid or hydrochloric acid) to strip the cobalt from the organic phase back into a new aqueous solution.
- This results in a concentrated, high-purity cobalt solution, from which cobalt metal or salts can be recovered.

5. Analysis:

- The concentrations of cobalt and nickel in the aqueous phases before and after extraction are determined using analytical techniques such as Atomic Absorption Spectrometry (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).

Visualizing the Process and Comparison

To better understand the solvent extraction workflow and the key differences between HDEHP and Cyanex 272, the following diagrams are provided.



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References

- 1. docs.sadrn.com [docs.sadrn.com]
- 2. mdpi.com [mdpi.com]
- 3. scispace.com [scispace.com]
- 4. Separation of Cobalt and Nickel using CYANEX 272 for Solvent Extraction [diva-portal.org]
- 5. diva-portal.org [diva-portal.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. jstage.jst.go.jp [jstage.jst.go.jp]
- 9. SEPARATION OF COBALT AND NICKEL USING SOLVENT EXTRACTION WITH ACIDIC ORGANOPHOSPHORUS COMPOUNDS | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
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